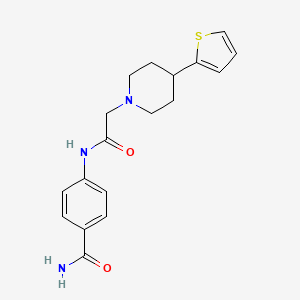

![molecular formula C21H20FN3O2 B2717075 N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide CAS No. 1251710-36-7](/img/structure/B2717075.png)

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

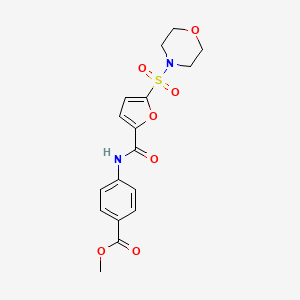

“N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide” is a complex organic compound. It contains a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have many pharmaceutical and industrial purposes . The compound also contains a fluorophenyl group, an oxan group, and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoxaline core, which can be achieved through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The other functional groups could then be added through various reactions such as nucleophilic substitution or amide coupling .Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with multiple rings and functional groups . It would contain a total of 60 bonds, including 35 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 1 double bond, and 16 aromatic bonds . It would also contain 1 five-membered ring, 4 six-membered rings, and 1 nine-membered ring .Applications De Recherche Scientifique

Imaging and Diagnostic Applications

Labeling and Evaluation for Visualization of Peripheral Benzodiazepine Receptors : Quinoxaline derivatives, including those similar in structure to N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide, have been labeled with carbon-11 for potential use in positron emission tomography (PET) imaging. These compounds have shown high specific binding to peripheral benzodiazepine type receptors (PBR) in various organs, indicating their utility in noninvasive assessment of PBR in vivo with PET (Matarrese et al., 2001).

Antimicrobial and Antifungal Applications

Antimicrobial Activity of Quinoxaline Derivatives : Research has demonstrated the antimicrobial activity of quinoxaline N,N-dioxide and its derivatives against bacterial and yeast strains. These findings suggest the potential of these compounds, including those structurally related to N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide, as new drugs for antimicrobial chemotherapy (Vieira et al., 2014).

Anticancer Applications

Cytotoxic Activity and Apoptotic DNA Fragmentation : Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activity against various carcinoma cell lines. These compounds, related in functional groups to N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide, showed significant anticancer activity, indicating their potential as novel anticancer agents (Bhatt et al., 2015).

Kinase Inhibition for Cancer Treatment

Inhibition of c-Met Kinase : Novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have been evaluated for their in vitro biological activities against c-Met kinase and various cancer cell lines. These studies have identified compounds with potent antiproliferative activity, underlining the therapeutic potential of quinoxaline derivatives in targeting receptor tyrosine kinases involved in cancer progression (Li et al., 2013).

Material Science Applications

Polyamides Containing Quinoxaline Moiety : Research into polyamides incorporating quinoxaline structures, similar to N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide, has shown these materials possess excellent thermal stability. This suggests their potential utility in high-performance material applications, highlighting the versatility of quinoxaline derivatives beyond biomedical research (Patil et al., 2011).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2/c22-16-7-5-15(6-8-16)21(9-11-27-12-10-21)14-24-20(26)19-13-23-17-3-1-2-4-18(17)25-19/h1-8,13H,9-12,14H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTSPLZLFBNLOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=NC3=CC=CC=C3N=C2)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2716992.png)

![3-(2-cyclohexylacetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2716993.png)

![(1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2716994.png)

![[1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone](/img/structure/B2717010.png)